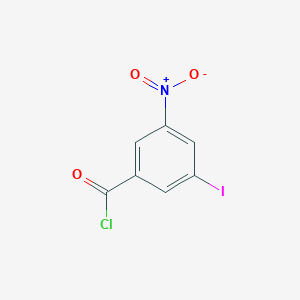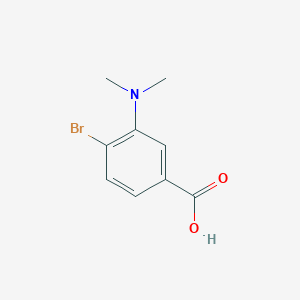
3-amino-N-cyclopropyl-4-(trifluoromethyl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride was used to obtain the compound .Scientific Research Applications
1. Synthetic Chemistry and Organic Compounds
3-Amino-N-cyclopropyl-4-(trifluoromethyl)benzamide and its derivatives are extensively used in synthetic chemistry. For instance, they are involved in the intramolecular functionalization of cyclopropyl α-amino acid-derived benzamides, which is a critical process in organic synthesis (Ladd, Belouin, & Charette, 2016). This type of chemical reaction has broad applications in developing various pharmaceuticals and complex organic molecules.
2. Material Science and Polymer Development
Compounds similar to 3-amino-N-cyclopropyl-4-(trifluoromethyl)benzamide have been utilized in the synthesis of new polyamides, which are key components in material science and polymer engineering (Bera, Dasgupta, Chatterjee, Maji, & Banerjee, 2012). These polyamides have distinctive properties like solubility in organic solvents and high thermal stability, making them suitable for various industrial applications.
3. Antitumor Activity
Certain derivatives of 3-amino-N-cyclopropyl-4-(trifluoromethyl)benzamide exhibit potential antitumor activities. A study highlighted the synthesis and characterization of a compound that inhibited the proliferation of specific cancer cell lines (Ji, Jin, Zhao, Zheng, Song, Ge, Liu, & Lu, 2018). Such compounds are valuable in cancer research, potentially leading to new therapeutic agents.
4. Electrochemistry and Antioxidant Studies
The electrochemical properties of amino-substituted benzamide derivatives, closely related to 3-amino-N-cyclopropyl-4-(trifluoromethyl)benzamide, have been explored. These compounds act as powerful antioxidants by scavenging free radicals (Jovanović, Miličević, Jadreško, & Hranjec, 2020). Understanding their electrochemical oxidation mechanisms is crucial for developing effective antioxidants.
5. Fluorine Chemistry and Drug Synthesis
In the field of fluorine chemistry, derivatives of 3-amino-N-cyclopropyl-4-(trifluoromethyl)benzamide have been investigated for their potential use as anticonvulsants (Amaye, Harper, & Jackson-Ayotunde, 2021). This research is significant for the development of new drugs targeting neurological disorders like epilepsy.
properties
IUPAC Name |
3-amino-N-cyclopropyl-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)8-4-1-6(5-9(8)15)10(17)16-7-2-3-7/h1,4-5,7H,2-3,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUGVEJGMLWOLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-cyclopropyl-4-(trifluoromethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-{2-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol](/img/structure/B1405103.png)





![4-[(3-Phenylmethoxyphenoxy)methyl]benzoic acid](/img/structure/B1405111.png)






